Miglustat - d9 hydrochloride
Description
Overview of Miglustat's Role in Glycosphingolipid Metabolism Research
Glycosphingolipids are essential components of cell membranes involved in various cellular processes. patsnap.com Abnormalities in their metabolism can lead to the accumulation of these lipids, causing severe genetic disorders. patsnap.com Miglustat (B1677133) serves as a crucial tool for researchers studying these pathways.
Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase. wikipedia.orgpediatriconcall.com This enzyme catalyzes the initial step in the synthesis of glucosylceramide, a precursor for most glycosphingolipids. drugbank.compatsnap.com By inhibiting this synthase, Miglustat effectively reduces the rate of glycosphingolipid production. drugbank.com This "substrate reduction therapy" approach is fundamental in studying conditions like Gaucher disease, where the deficiency of the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. wikipedia.orgpatsnap.com
Beyond its primary target, research indicates that Miglustat can influence other enzymes. Due to its structural similarity to glucose, it is presumed to have the potential to act as an α-glucosidase inhibitor. researchgate.net Studies have also explored its effects on the folding and secretion of viral glycoproteins, suggesting a broader impact on cellular processes. nih.gov For instance, it has been shown to interfere with the proper folding of the Spike protein of SARS-CoV-1 by affecting glycosylation steps in the endoplasmic reticulum. nih.gov
Rationale for Deuterated Analogues in Pharmaceutical and Biochemical Research
The use of stable isotopes, particularly deuterium (B1214612), has become an invaluable strategy in modern pharmaceutical and biochemical research. researchgate.netscitechnol.com
Deuterium-labeled compounds, such as Miglustat-d9 hydrochloride, are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comclearsynth.com The incorporation of deuterium allows researchers to accurately trace the metabolic fate of a drug within a biological system. scitechnol.comclearsynth.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect. bioscientia.detandfonline.com This altered metabolic rate can help in identifying metabolic pathways and understanding how a drug is processed and eliminated by the body. scitechnol.com
The kinetic isotope effect is a key advantage of using deuterated compounds for elucidating reaction mechanisms. symeres.comtandfonline.com By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down specific metabolic reactions. tandfonline.com This "metabolic shunting" can help in identifying which metabolic pathways are critical and can even lead to the development of drugs with improved pharmacokinetic profiles. researchgate.netresearchgate.net Furthermore, deuterated standards are widely used in mass spectrometry-based bioanalysis to ensure accurate quantification of analytes by compensating for matrix effects and improving the reliability of the data. clearsynth.comscioninstruments.com
Specific Research Applications and Significance of Miglustat-d9 Hydrochloride
Miglustat-d9 hydrochloride serves primarily as a stable isotope-labeled internal standard for the quantification of Miglustat in biological samples using mass spectrometry. medchemexpress.commedchemexpress.eumedchemexpress.eu Its use is crucial for achieving precise and accurate measurements in pharmacokinetic studies. clearsynth.comtexilajournal.com By co-eluting with the non-labeled drug, Miglustat-d9 hydrochloride helps to correct for variability during sample preparation and analysis, ensuring the robustness of the bioanalytical method. aptochem.com This precision is vital for understanding the drug's behavior in the body and for the development of new therapeutic strategies. clearsynth.comresearchgate.net
Properties
Molecular Formula |
C10H12D9NO4.HCl |
|---|---|
Molecular Weight |
264.79 |
Synonyms |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Miglustat D9 Hydrochloride
Deuteration Strategies for Iminosugar Analogues
Iminosugars are carbohydrate mimics where a nitrogen atom replaces the endocyclic oxygen. livescience.ionih.gov Their synthesis, and particularly the introduction of isotopic labels like deuterium (B1214612), requires precise chemical strategies to ensure regioselectivity and high isotopic enrichment.
Chemical Synthesis Approaches for Deuterium Incorporation
The chemical synthesis of deuterated iminosugars involves introducing deuterium atoms at specific positions in the molecule. This can be achieved through various methods, such as the use of deuterated reagents or catalysts. One common strategy involves the reduction of precursor molecules using deuterium gas (D2) with a catalyst like palladium on carbon (Pd/C). nih.gov For instance, the H-D exchange can be facilitated by a Pd/C-Al-D2O system, which allows for selective deuteration at specific sites, such as benzylic positions, under controlled conditions. nih.gov
Another approach involves the reduction of amides to imines, which can then be functionalized. beilstein-journals.org While not a direct deuteration method, such intermediate steps can be adapted by using deuterated reducing agents to introduce the isotope. For complex molecules like iminosugars, which often require multi-step syntheses starting from carbohydrates, protecting group manipulations are essential to achieve regioselective functionalization. livescience.io The synthesis of Miglustat (B1677133) itself can be traced back to methods starting from 1-deoxynojirimycin (B1663644) or tetra-O-benzyl-glucose, which involve steps like reductive amination that could be adapted for deuterium incorporation by using a deuterated butylamine (B146782) source or a deuterated reducing agent. newdrugapprovals.orggoogle.com
Recent innovative strategies include the use of ionic liquids as catalysts for H/D exchange reactions. For example, 1-n-butyl-2,3-dimethylimidazolium prolinate has been shown to effectively catalyze the deuteration of active pharmaceutical ingredients by capturing deuterium from a solvent source like CDCl3 and transferring it to the substrate molecule. doi.org
Chemoenzymatic and Biocatalytic Methods for Labeled Compound Production
Chemoenzymatic methods offer a powerful and highly selective alternative for synthesizing complex molecules like iminosugars. mdpi.com These methods leverage the high stereoselectivity of enzymes for key reaction steps. A common chemoenzymatic strategy for iminosugar synthesis involves the use of aldolases to construct azido-sugar precursors, which are then hydrogenated to form the cyclic imine structure. scripps.edu This hydrogenation step could be performed with deuterium gas to introduce the label.
Enzyme cascades, which involve multiple sequential enzymatic reactions, can be employed for the stereoselective synthesis of densely functionalized iminosugars. nih.gov For instance, d-fructose-6-phosphate aldolase (B8822740) (FSA) can be used to create chiral dihydroxy-diketones, which then undergo enzymatic transamination and reduction to yield substituted pyrrolidines. nih.gov By performing the reduction step with a deuterated source, labeled compounds can be produced with high stereochemical control. These biocatalytic approaches are valuable for creating complex chiral synthons that are precursors to various nitrogen-containing heterocycles. scripps.edu
Synthetic Pathways for Miglustat-d9 Hydrochloride Production
The synthesis of Miglustat-d9 hydrochloride specifically involves the introduction of nine deuterium atoms onto the N-butyl side chain. caymanchem.com While proprietary synthesis details are often not fully disclosed, a general synthetic route can be inferred from known methods for preparing Miglustat and its analogs.
A plausible pathway starts with a protected 1-deoxynojirimycin (DNJ) precursor. The key step is the N-alkylation of the piperidine (B6355638) nitrogen with a deuterated butyl group. This is typically achieved through reductive amination. The protected DNJ is reacted with butyraldehyde-d8 in the presence of a reducing agent. To achieve the d9 label, a deuterated reducing agent such as sodium borodeuteride (NaBD4) or deuterium gas (D2) with a catalyst would be used in conjunction with the deuterated aldehyde.
A general scheme for this process is as follows:
Preparation of the Precursor : Start with a suitable protected form of 1-deoxynojirimycin, such as 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin. newdrugapprovals.org
Reductive Amination : React the precursor with butyraldehyde-d8 (which contains 8 deuterium atoms). This reaction forms an intermediate iminium ion.
Reduction : The iminium ion is then reduced using a deuterated reducing agent, such as NaBD4 or catalytic deuteration (H2/Pd-C in a deuterated solvent), to introduce the ninth deuterium atom and form the N-butyl-d9 side chain.
Deprotection : The protecting groups (e.g., benzyl (B1604629) groups) are removed, typically by hydrogenation.
Salt Formation : The resulting Miglustat-d9 free base is treated with hydrochloric acid to yield the final product, Miglustat-d9 hydrochloride. newdrugapprovals.orggoogle.com
Analytical Validation of Isotopic Purity and Deuterium Position in Research Compounds
After synthesis, rigorous analytical validation is required to confirm the structure, isotopic enrichment, and position of the deuterium atoms in the Miglustat-d9 hydrochloride molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Assessment
NMR spectroscopy is a primary tool for determining the location of deuterium atoms. sigmaaldrich.com Since deuterium (²H) has a different nuclear spin (spin=1) compared to protium (B1232500) (¹H, spin=1/2), its presence significantly alters NMR spectra. wikipedia.org
¹H NMR : In a ¹H NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will disappear or significantly decrease in intensity. nih.govstudymind.co.uk This allows for the confirmation of deuterium incorporation at specific sites.
²H NMR : Direct detection of deuterium is possible with ²H NMR spectroscopy. This technique provides a spectrum showing signals only from the deuterium nuclei, confirming their presence and chemical environment. sigmaaldrich.comwikipedia.org Although it has lower resolution than ¹H NMR, it is highly effective for verifying deuteration in enriched compounds. wikipedia.org
¹³C NMR : The presence of a deuterium atom causes a characteristic upfield shift (isotope shift) in the signal of the directly attached carbon atom in a ¹³C NMR spectrum. cdnsciencepub.com This effect can be used to confirm the position of the label.
| NMR Technique | Observation | Purpose |
| ¹H NMR | Disappearance or reduction of proton signals. nih.gov | Confirms which hydrogen atoms have been replaced by deuterium. |
| ²H NMR | Appearance of signals corresponding to deuterium nuclei. wikipedia.org | Directly verifies the presence and chemical environment of deuterium. |
| ¹³C NMR | Upfield isotope shift for carbons bonded to deuterium. cdnsciencepub.com | Confirms the specific carbon atoms where deuteration has occurred. |
| 2D NMR | Techniques like ¹H-¹³C HSQC can precisely map the location of deuterium. cdnsciencepub.com | Provides detailed structural confirmation of deuterium positions. |
Mass Spectrometry for Isotopic Enrichment and Purity Determination
The molecular weight of unlabeled Miglustat hydrochloride is approximately 255.75 g/mol . With the replacement of nine hydrogen atoms (atomic mass ~1.008) with nine deuterium atoms (atomic mass ~2.014), the molecular weight of Miglustat-d9 hydrochloride increases by approximately 9 g/mol to about 264.8 g/mol . caymanchem.com
By analyzing the mass spectrum, researchers can determine the distribution of different isotopologues (e.g., d0 to d9). The relative intensities of the peaks corresponding to each isotopologue are used to calculate the isotopic purity and the average level of deuterium enrichment. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the labeled compound. nih.gov Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that can be used to accurately determine the concentration of the labeled compound by using a known amount of an unlabeled standard, or vice versa. nist.gov
| Parameter | Analytical Method | Description |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the addition of nine deuterium atoms. caymanchem.com |
| Isotopic Purity | Mass Spectrometry (MS) | Analysis of the isotopic cluster of the molecular ion allows for the quantification of the percentage of the d9 isotopologue relative to other, less-deuterated forms (d1-d8). rndsystems.com |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Used to separate the final product from any unreacted starting materials or synthesis byproducts. newdrugapprovals.orggoogle.com |
Analytical Methodologies for Miglustat D9 Hydrochloride Research
Mass Spectrometry-Based Quantification Techniques for Miglustat (B1677133) and its Metabolites
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of bioanalysis for Miglustat, offering unparalleled sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation in Biological Matrices (Non-Human)
LC-MS/MS is the preferred method for the quantification of Miglustat in biological samples due to its high sensitivity and specificity. Validated methods are crucial for obtaining reliable data in pharmacokinetic and toxicological studies in non-human species.
One such method was developed and validated for the quantification of Miglustat in mouse plasma. nih.gov The sample preparation involved a straightforward protein precipitation with methanol (B129727), a common and efficient technique for removing large protein molecules from the plasma matrix. nih.gov Chromatographic separation was achieved using a Gemini C18 column with a binary gradient mobile phase consisting of methanol and water, both containing 0.01% of a 25% ammonium (B1175870) hydroxide (B78521) solution. nih.gov Detection was performed on a triple quadrupole mass spectrometer operating in atmospheric pressure chemical ionization (APCI) mode. nih.gov The method demonstrated excellent linearity over a wide concentration range of 10–10,000 ng/mL. nih.gov
Validation of the method in mouse plasma confirmed its reliability. The intra-day coefficients of variation were ≤14.1%, while the intra- and inter-day accuracies ranged from 84.5% to 107.2% and 90.9% to 104.0%, respectively. nih.gov These results indicate a high degree of precision and accuracy, making the method suitable for rigorous preclinical research.
| Parameter | Condition |
|---|---|
| Biological Matrix | Mouse Plasma |
| Sample Preparation | Protein Precipitation with Methanol |
| LC Column | Gemini C18 (2.1 mm × 50 mm, 5 µm) |
| Mobile Phase | Methanol and Water (both with 0.01% of 25% Ammonium Hydroxide) |
| Flow Rate | 600 µL/min |
| Ionization Mode | APCI (Positive) |
| MS/MS Transition (Miglustat) | m/z 220.1 → 158.0 |
| Linearity Range | 10–10,000 ng/mL |
| Intra-day Precision (CV%) | ≤14.1% |
| Intra-day Accuracy | 84.5–107.2% |
| Inter-day Accuracy | 90.9–104.0% |
Application of Miglustat-d9 Hydrochloride as an Internal Standard in Quantitative Bioanalysis
In quantitative LC-MS/MS analysis, an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte. Miglustat-d9 hydrochloride is the deuterium-labeled version of Miglustat and serves as an excellent IS for its quantification.
The key advantage of a SIL-IS like Miglustat-d9 hydrochloride is that its physicochemical properties—such as extraction recovery, chromatographic retention time, and ionization efficiency—are nearly identical to those of the unlabeled Miglustat. However, it is easily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known amount of Miglustat-d9 hydrochloride to each sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in MS signal will affect both the analyte and the IS proportionally. The ratio of the analyte's MS response to the IS's MS response is used for quantification, which provides a much more accurate and precise measurement than relying on the absolute analyte response alone.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Research Contexts
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but its application for the analysis of a compound like Miglustat is not straightforward. Miglustat is a polar, non-volatile molecule due to the presence of multiple hydroxyl (-OH) and amine (-NH) functional groups. dovepress.com These properties make it unsuitable for direct analysis by GC, which requires analytes to be thermally stable and volatile enough to be vaporized in the injection port.
Therefore, for GC-MS analysis to be feasible, Miglustat must first undergo a chemical modification process known as derivatization. nih.govsemanticscholar.org Derivatization converts the polar functional groups into less polar, more volatile derivatives. A common and effective technique for compounds with active hydrogens, like those in Miglustat, is silylation. sigmaaldrich.com This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This chemical change significantly increases the volatility of the molecule, allowing it to be analyzed by GC-MS. While no specific GC-MS applications for Miglustat are prominently featured in the literature, this derivatization approach represents the specific context in which such analysis would be conducted, for instance, in metabolomics studies where GC-MS is a common platform. nih.gov
Other Chromatographic and Spectroscopic Techniques in Support of Research
While LC-MS/MS is the dominant technique for quantitative bioanalysis, other chromatographic and spectroscopic methods play important supporting roles in the research of Miglustat.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC systems form the liquid chromatography component of LC-MS/MS but can also be used with other detectors. For instance, HPLC coupled with an ultraviolet (UV) detector has been used to assess the stability of Miglustat in pharmaceutical preparations. nih.gov Although Miglustat lacks a strong chromophore, it can be detected at low UV wavelengths.
In one study, the stability of Miglustat in a liquid suspension was evaluated using an HPLC-UV system set to 208 nm. nih.gov The method employed a Waters X-Bridge Amide column with an isocratic mobile phase, demonstrating the utility of this technique for quality control and formulation studies where high sensitivity is not the primary requirement. nih.gov
| Parameter | Condition |
|---|---|
| Application | Stability Assessment |
| Detector | UV Detector |
| Wavelength | 208 nm |
| LC Column | Waters X-Bridge Amide (150 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase | 10% Ammonium Acetate Buffer / 90% Acetonitrile |
| Flow Rate | 0.8 mL/min (Isocratic) |
Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)
Advanced MS techniques, particularly high-resolution mass spectrometry (HRMS), are invaluable for structural elucidation and in-depth metabolic studies of Miglustat. Unlike triple quadrupole mass spectrometers, which are primarily used for targeted quantification, HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements. researchgate.net
This capability is critical for identifying unknown metabolites of Miglustat, as the exact mass measurement allows for the determination of the elemental composition of a molecule. nih.gov In research contexts, HRMS can be used to distinguish between compounds with the same nominal mass but different elemental formulas. It is also a powerful tool for characterizing potential impurities in the drug substance or identifying degradation products in stability studies, providing a higher level of confidence in structural assignments than low-resolution MS. nih.gov The analysis of iminocyclitols, the class to which Miglustat belongs, often utilizes various MS detectors, including TOF, highlighting the role of HRMS in this area of research. researchgate.net
Pharmacokinetic and Disposition Research using Miglustat-d9 Hydrochloride in Non-Human Biological Systems
The study of drug candidates in non-human biological systems is a cornerstone of pharmaceutical development, providing critical insights into a molecule's behavior before human trials. For miglustat, an inhibitor of glucosylceramide synthase, understanding its pharmacokinetic profile is essential. The use of isotopically labeled versions, such as Miglustat-d9 hydrochloride, is instrumental in this research. Deuterium-labeled compounds serve as invaluable tools, particularly as internal standards in bioanalytical methods, and can be used to investigate metabolic pathways and potential kinetic isotope effects. medchemexpress.com This article focuses exclusively on the preclinical research involving Miglustat-d9 hydrochloride and other labeled forms of miglustat in non-human in vitro and in vivo systems.
Pharmacokinetic and Disposition Research Using Miglustat D9 Hydrochloride in Non Human Biological Systems
In Vitro Metabolic Stability and Biotransformation Studies
In vitro metabolic studies are designed to predict how a drug will be metabolized in vivo. These assays typically use liver-derived systems, such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. science.govbioivt.com
The metabolic stability of a compound is assessed by measuring the rate at which it is broken down by metabolic enzymes. bioivt.com Hepatic microsomes contain Phase I metabolic enzymes, primarily Cytochrome P450 (CYP450) isozymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of cellular metabolism. bioivt.comwuxiapptec.com
Table 1: Representative In Vitro Metabolic Stability of Miglustat (B1677133) in Rat Liver Microsomes This table is illustrative, based on findings that miglustat metabolism is negligible.
| Incubation Time (minutes) | Percent Parent Compound Remaining | Calculated Half-Life (t½) | Intrinsic Clearance (CLint) |
|---|---|---|---|
| 0 | 100% | > 120 min | Very Low |
| 30 | ~98% | ||
| 60 | ~97% | ||
| 120 | ~95% |
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and more energy is required to break it. If the cleavage of this bond is the rate-determining step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. nih.govresearchgate.net
For a drug like miglustat, which demonstrates high metabolic stability, the investigation of KIE is less about slowing metabolism and more about confirming the lack of significant metabolic pathways involving C-H bond cleavage. The primary utility of Miglustat-d9 hydrochloride lies in its role as a stable isotope-labeled internal standard for mass spectrometry, where its increased mass distinguishes it from the unlabeled analyte without introducing the handling requirements of radiolabeling. medchemexpress.com Because miglustat is not significantly metabolized, there is no major isotopically sensitive rate-determining step to be affected by deuteration. fda.govnih.gov
Table 2: Conceptual Illustration of the Kinetic Isotope Effect (KIE)
| Parameter | Description | Implication for Miglustat |
|---|---|---|
| Normal KIE | The reaction rate is slower for the deuterated compound (kH/kD > 1). | Not observed, as C-H bond cleavage is not a significant metabolic step for miglustat. |
| Inverse KIE | The reaction rate is faster for the deuterated compound (kH/kD < 1). mdpi.com | Not applicable due to the lack of significant metabolism. |
| No KIE | Reaction rates are identical (kH/kD = 1). | Consistent with findings that miglustat is metabolically stable and C-H bond cleavage is not rate-limiting. |
In Vivo Preclinical Pharmacokinetic Profiling in Animal Models
Animal models, particularly rodents, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Using isotopically labeled compounds, such as radiolabeled or deuterium-labeled miglustat, allows for precise tracking of the drug and its metabolites throughout the biological system.
Pharmacokinetic studies in rats using radiolabeled miglustat have provided a clear picture of its disposition. nih.govresearchgate.net
Absorption: Following oral administration, miglustat is well absorbed, exhibiting an oral bioavailability of 40-60% in rats. nih.govresearchgate.net
Distribution: The compound distributes into extravascular tissues. fda.gov Studies in mice have shown that miglustat can cross the blood-brain barrier. fda.gov
Excretion: The primary route of elimination for miglustat is renal. nih.govfda.govnps.org.au It is cleared from the body through a combination of glomerular filtration and active secretion. nih.govresearchgate.net
Table 3: Summary of Miglustat ADME Properties in Rats
| ADME Parameter | Finding in Rat Models | Citation |
|---|---|---|
| Bioavailability | 40-60% | nih.govresearchgate.net |
| Metabolism | Negligible hepatic clearance | nih.govresearchgate.net |
| Primary Excretion Route | Renal (urine) | nih.govnps.org.au |
| Excreted Form | Primarily unchanged drug | fda.govnps.org.au |
Tissue distribution studies using labeled miglustat are crucial for determining where the drug accumulates, which can correlate with both efficacy and potential toxicity. In rat models, studies with radiolabeled miglustat have demonstrated its presence in a number of key organs and tissues. nih.govresearchgate.net Notably, miglustat distributes to the central nervous system, bone, and lung. nih.govresearchgate.net Studies in mice also confirmed that miglustat crosses the blood-brain barrier, with cerebrospinal fluid levels reaching approximately 10% of serum levels. fda.gov This is a critical finding for its therapeutic application in neurological conditions.
Table 4: Reported Tissue Distribution of Labeled Miglustat in Rodent Models
| Tissue/Organ | Observed Distribution | Significance |
|---|---|---|
| Central Nervous System (CNS) | Crosses the blood-brain barrier | Relevant for neurological indications |
| Bone | Presence detected | Relevant for bone-related manifestations of disease |
| Lung | Presence detected | Potential site of action or accumulation |
| Liver & Spleen | Presence detected | Key organs in Gaucher disease pathophysiology |
| Kidney | High concentrations observed | Consistent with renal route of elimination |
Reliable quantification of a drug in biological matrices like plasma and tissue is fundamental to any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique for this purpose, and it relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Miglustat-d9 hydrochloride is ideally suited for this role.
A bioanalytical method must be rigorously validated to ensure its reliability. Validation involves demonstrating specificity, linearity, accuracy, precision, and stability. nih.govnih.gov Miglustat-d9 hydrochloride, having nearly identical chemical and physical properties to miglustat, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its higher mass allows it to be distinguished from the unlabeled analyte, correcting for variability during sample extraction and analysis. uci.edu
Table 5: Typical Parameters for Bioanalytical Method Validation using a Deuterated Internal Standard
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of determined values to the true value. | Mean value within ±15% of nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). | Concentration within ±15% of initial values |
LLOQ: Lower Limit of Quantification
Excretion Pathway Elucidation in Preclinical Species
Following oral administration in animal models, Miglustat is rapidly excreted through both urine and feces. tga.gov.au To quantify the contribution of each pathway, studies have been conducted using radiolabeled Miglustat. In one such study, the majority of the administered radioactive dose (84.5%) was recovered within the first 24 hours post-dose. tga.gov.au Over a 72-hour collection period, the total recovery of radioactivity was 88.1%, with a greater proportion found in the urine compared to the feces. tga.gov.au
The following table summarizes the cumulative recovery of radioactivity in a preclinical study after the administration of radiolabeled Miglustat.
| Excretion Pathway | Mean Recovery (%) | Standard Deviation (%) | Collection Period (hours) |
| Urine | 57 | 7 | 72 |
| Feces | 31 | 4 | 72 |
| Total Recovery | 88.1 | 72 |
This table presents data on the excretion of radiolabeled Miglustat in a preclinical animal model, showing the percentage of the administered dose recovered in urine and feces over a 72-hour period.
While the available research specifically details the excretion of Miglustat and its radiolabeled forms, these findings are considered directly applicable to Miglustat-d9 hydrochloride. The nine deuterium atoms in Miglustat-d9 hydrochloride are not expected to alter the fundamental physicochemical properties that govern its excretion pathways. Therefore, it is anticipated that Miglustat-d9 hydrochloride follows the same primary route of renal excretion as unchanged Miglustat.
Mechanistic and Biochemical Investigations Employing Deuterated Miglustat
Elucidation of Enzyme Inhibition Mechanisms through Isotope Effects
Isotope effects offer a nuanced view of enzyme-catalyzed reactions and inhibition mechanisms. Replacing hydrogen with the heavier deuterium (B1214612) isotope can alter the kinetics of reactions where a carbon-hydrogen bond is broken in the rate-determining step, a phenomenon known as a kinetic isotope effect (KIE). While miglustat's mechanism does not involve C-H bond cleavage, the use of its deuterated form, Miglustat-d9, is invaluable for other types of biophysical and kinetic analyses. Deuteration primarily serves to create a "heavy" version of the molecule, which can be easily distinguished from its non-deuterated counterpart by mass spectrometry. This allows it to be used as a tracer for quantification in various stages of drug development and in mechanistic studies medchemexpress.commedchemexpress.com.
Glycosidase Enzyme Kinetics and Binding Affinity Studies with Miglustat-d9
Miglustat (B1677133) is a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids drugbank.com. It acts as a competitive inhibitor with respect to the substrate ceramide, but is non-competitive with UDP-glucose nih.gov. In kinetic and binding affinity studies, Miglustat-d9 is primarily used as a stable isotope-labeled internal standard. Its chemical and inhibitory properties are virtually identical to miglustat, but its increased mass allows for precise quantification in complex biological samples during pharmacokinetic and pharmacodynamic experiments medchemexpress.commedchemexpress.com. This accurate measurement is essential for building reliable kinetic models of enzyme inhibition.
Table 1: Application of Miglustat-d9 in Enzyme Kinetic Studies
| Parameter | Description | Role of Miglustat-d9 |
|---|---|---|
| Binding Affinity (Ki) | Measures the strength of the inhibitor binding to the enzyme. | While not altering the intrinsic Ki, it facilitates accurate concentration determination needed to calculate Ki values in complex mixtures. |
| Enzyme Kinetics | The study of the rates of enzyme-catalyzed chemical reactions. | Acts as a superior analytical tool for quantifying inhibitor levels in biological matrices during time-course experiments. |
| Pharmacokinetics | The study of drug movement into, through, and out of the body. | Serves as an ideal internal standard for mass spectrometry-based quantification, improving the accuracy of pharmacokinetic profiles medchemexpress.com. |
Probing Substrate Specificity and Catalytic Pathways with Deuterated Analogues
While direct studies using Miglustat-d9 to probe substrate specificity through kinetic isotope effects are not the primary application, deuterated analogues are a well-established tool for such investigations in enzymology. By strategically placing deuterium at different positions on an inhibitor or substrate, researchers can identify which molecular interactions are critical for binding and catalysis. For instance, a significant change in binding affinity or inhibition upon deuteration of a specific molecular group would suggest that this group is crucial for the interaction with the enzyme's active site. This approach helps in mapping the catalytic pathway and understanding the structural basis of substrate specificity.
Cellular Uptake and Intracellular Distribution Studies in Cell Lines
Understanding the cellular pharmacology of a drug requires knowledge of its transport across the cell membrane and its subsequent localization within intracellular compartments. Miglustat-d9 is an effective tool for these investigations. Due to its distinct mass, it can be tracked and quantified with high sensitivity and specificity using mass spectrometry.
Studies can be designed to monitor the time-dependent accumulation of Miglustat-d9 within cells, elucidating the kinetics of uptake. By using various metabolic and transport inhibitors, researchers can determine whether the uptake is an active, carrier-mediated process or passive diffusion. Once inside the cell, the distribution of Miglustat-d9 to various organelles, such as the endoplasmic reticulum (the site of its target enzyme, glucosylceramide synthase) and lysosomes, can be precisely measured by subcellular fractionation followed by mass spectrometric analysis. This provides a direct link between the drug's concentration at its site of action and its biological effect.
Modulation of Glycosphingolipid Biosynthesis Pathways in Cell-Based Models
The primary therapeutic effect of miglustat is the inhibition of glucosylceramide synthase, which leads to a reduction in the synthesis of glycosphingolipids (GSLs) nih.gov. This mechanism is known as substrate reduction therapy nih.gov. Cell-based models of GSL storage disorders, such as Gaucher disease and Niemann-Pick type C disease, are essential for studying this process .
In these models, treatment with miglustat has been shown to reduce the accumulation of GSLs . The use of Miglustat-d9 allows for highly accurate correlative studies. Researchers can precisely measure the intracellular concentration of the deuterated inhibitor and simultaneously quantify the resulting changes in the levels of various GSLs (e.g., glucosylceramide, lactosylceramide, gangliosides GM2 and GM3) using advanced lipidomic techniques drugbank.com. This enables the construction of precise dose-response curves and helps to model the dynamics of GSL biosynthesis and its inhibition.
Investigation of Off-Target Interactions at a Molecular and Cellular Level
While miglustat is a potent inhibitor of glucosylceramide synthase, it is also known to inhibit other enzymes, including non-lysosomal glucosylceramidase (GBA2) and intestinal α-glucosidases nih.gov. In fact, it is a more potent inhibitor of GBA2 than of glucosylceramide synthase nih.gov. Identifying these off-target interactions is crucial for a complete understanding of a drug's mechanism of action and potential side effects.
Miglustat-d9 can be used in competitive chemoproteomic profiling to identify cellular binding partners. In these experiments, a cell lysate is treated with Miglustat-d9, and the protein-inhibitor complexes are analyzed. By comparing the protein binding profile in the presence and absence of the deuterated compound, specific targets can be identified. This approach provides an unbiased, system-wide view of the molecular interactions of miglustat, helping to uncover novel off-target effects and potentially new therapeutic applications.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Miglustat-d9 hydrochloride |
| Miglustat |
| Glucosylceramide |
| UDP-glucose |
| Ceramide |
| Lactosylceramide |
| Ganglioside GM2 |
Theoretical and Computational Research Involving Miglustat D9 Hydrochloride
Molecular Docking and Dynamics Simulations of Miglustat-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein at an atomic level. In the context of Miglustat (B1677133), these methods have been employed to elucidate its interaction with the enzyme glucosylceramide synthase (GCS).
Molecular Docking:
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, revealing the flexibility of both the protein and the ligand and the stability of their interactions over time. MD simulations of the Miglustat-GCS complex have been used to refine the binding poses obtained from docking and to assess the stability of the hydrogen bond network. These simulations can also help in understanding the conformational changes in the enzyme upon ligand binding.
| Computational Technique | Application to Miglustat-Enzyme Interactions | Key Findings for Miglustat | Inferred Relevance for Miglustat-d9 Hydrochloride |
| Molecular Docking | Prediction of the binding pose of Miglustat in the GCS active site. | Identification of key hydrogen bonds and hydrophobic interactions with specific amino acid residues. | The binding orientation is expected to be nearly identical to that of the non-deuterated form. |
| Molecular Dynamics (MD) Simulations | Analysis of the stability of the Miglustat-GCS complex and the dynamics of the interactions. | Confirmation of stable binding and elucidation of the role of water molecules in mediating interactions. | Subtle changes in the dynamics of the C-D bonds might slightly alter the interaction energies and residence time in the binding pocket, though this is a subject for further specific investigation. |
In Silico Prediction of Metabolic Pathways and Deuterium (B1214612) Kinetic Isotope Effects
In silico tools for metabolism prediction are crucial for anticipating the biotransformation of drug candidates. These tools often combine knowledge-based systems with machine learning and quantum mechanics to predict the sites of metabolism and the resulting metabolites. For Miglustat-d9 hydrochloride, these predictions are particularly important for understanding how deuteration may alter its metabolic profile.
The metabolism of Miglustat is not extensively characterized in publicly available literature, but N-dealkylation and oxidation of the butyl chain are plausible metabolic routes. The introduction of deuterium at the N-butyl group in Miglustat-d9 hydrochloride is a strategic modification aimed at slowing down its metabolism. This is based on the deuterium kinetic isotope effect (KIE) , a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack can lead to a significant reduction in the rate of bond cleavage.
Computational models can be used to predict the KIE. By calculating the activation energies for the cleavage of C-H versus C-D bonds by metabolic enzymes like cytochrome P450s, it is possible to estimate the expected reduction in the metabolic rate. For Miglustat-d9 hydrochloride, in silico models would predict a significant KIE for any metabolic pathway involving the cleavage of a C-D bond on the deuterated butyl chain. This would suggest that Miglustat-d9 hydrochloride is likely to have a slower rate of metabolism and a longer half-life compared to its non-deuterated counterpart.
| Metabolic Pathway | Predicted Effect of Deuteration | Underlying Principle |
| N-dealkylation | Potential for a slower rate of metabolism. | Deuterium Kinetic Isotope Effect (KIE) on C-D bond cleavage. |
| Oxidation of the butyl chain | Potential for a slower rate of metabolism at deuterated positions. | Deuterium Kinetic Isotope Effect (KIE) on C-D bond cleavage. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Miglustat Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.
While specific QSAR studies on a series of Miglustat analogues are not widely published, the principles of QSAR can be applied to guide the design of new glucosylceramide synthase inhibitors. A QSAR model for Miglustat analogues would involve:
Dataset: A collection of Miglustat analogues with their corresponding measured inhibitory activities against GCS.
Descriptors: Calculation of various molecular descriptors for each analogue. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
For deuterated analogues like Miglustat-d9 hydrochloride, specific descriptors related to the presence and position of deuterium could be included in the QSAR model. For instance, a descriptor could be a binary variable indicating the presence of deuterium, or a more sophisticated descriptor could quantify the expected change in metabolic stability due to the KIE. Such a QSAR model could help in optimizing the potency and metabolic stability of new Miglustat analogues.
| QSAR Component | Description | Application to Miglustat Analogues |
| Dataset | A set of molecules with known biological activities. | A series of Miglustat derivatives with measured IC50 values against glucosylceramide synthase. |
| Descriptors | Numerical representations of molecular properties. | Physicochemical properties, topological indices, and quantum chemical descriptors. For deuterated analogues, descriptors for isotopic substitution would be included. |
| Model | A mathematical equation relating descriptors to activity. | A predictive model to estimate the inhibitory potency of new, unsynthesized Miglustat analogues. |
Pharmacokinetic Modeling and Simulation in Preclinical Research using Deuterated Data
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that uses a virtual representation of the body's organs and blood flow to simulate the drug's journey through the system. A PBPK model for Miglustat-d9 hydrochloride would incorporate data on its physicochemical properties, in vitro metabolism data (including the KIE), and preclinical data from animal studies.
The key advantage of using PBPK modeling for a deuterated drug is the ability to simulate the impact of the reduced metabolic clearance on various PK parameters. For example, the model could predict:
Increased half-life (t½): Due to the slower metabolism.
Lower clearance (CL): A direct consequence of the reduced metabolic rate.
These simulations can help in designing more informative preclinical studies and in predicting the potential for altered efficacy or toxicity due to the changes in drug exposure. By comparing the simulated PK profiles of Miglustat and Miglustat-d9 hydrochloride, researchers can gain a quantitative understanding of the benefits of deuteration.
| Pharmacokinetic Parameter | Predicted Impact of Deuteration in Miglustat-d9 Hydrochloride | Modeling Approach |
| Half-life (t½) | Increased | PBPK modeling incorporating a lower metabolic clearance value based on the KIE. |
| Area Under the Curve (AUC) | Increased | Simulation of drug concentration over time with reduced clearance. |
| Clearance (CL) | Decreased | Direct input of a lower intrinsic clearance value into the model. |
Applications of Miglustat D9 Hydrochloride As a Research Probe and Standard
Use in Bioanalytical Method Development and Validation for Non-Deuterated Miglustat (B1677133)
In the quantitative analysis of pharmaceuticals in biological matrices, achieving accuracy and precision is paramount. Miglustat-d9 hydrochloride plays a crucial role as an internal standard in the development and validation of bioanalytical methods for its non-deuterated counterpart, Miglustat. The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comkcasbio.com
The primary advantage of using Miglustat-d9 hydrochloride is its ability to compensate for variability during sample preparation and analysis. aptochem.com Biological samples like plasma are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. kcasbio.comwaters.com This can lead to either ion suppression or enhancement, causing inaccurate quantification. kcasbio.com Because Miglustat-d9 hydrochloride is chemically almost identical to Miglustat, it co-elutes during chromatography and experiences the same matrix effects. aptochem.com By measuring the ratio of the analyte to the SIL internal standard, these variations can be effectively normalized, leading to more reliable and reproducible results. kcasbio.com
During method validation, Miglustat-d9 hydrochloride is used to assess key parameters such as linearity, accuracy, precision, and recovery. nih.govnih.gov For instance, the recovery of an analyte after extraction from a complex matrix can be highly variable. nih.gov A SIL internal standard corrects for this variability because it is assumed to have the same extraction efficiency as the non-labeled analyte. nih.gov Regulatory bodies often recommend the use of SIL internal standards because they contribute to the development of robust and reliable bioanalytical methods. kcasbio.comnih.gov
| Parameter | Advantage Provided by Miglustat-d9 Hydrochloride | Rationale |
|---|---|---|
| Accuracy & Precision | Improves accuracy and precision of quantification. nih.gov | Corrects for variability in sample preparation, injection volume, and instrument response. aptochem.com |
| Matrix Effect | Compensates for ion suppression or enhancement. kcasbio.comwaters.com | Co-elutes with the analyte and is affected by matrix interferences in the same way. aptochem.com |
| Extraction Recovery | Corrects for inconsistencies in sample extraction. nih.gov | Exhibits nearly identical recovery to the non-deuterated analyte from the biological matrix. |
| Method Robustness | Increases the overall reliability and ruggedness of the assay. aptochem.com | Minimizes the impact of inter-individual differences in patient samples. nih.gov |
Application in Metabolic Tracing and Pathway Elucidation Studies
Deuterium-labeled compounds like Miglustat-d9 hydrochloride are powerful tools for investigating the metabolic fate of drugs. By introducing a "heavy" version of the drug into a biological system, researchers can trace its journey, including its absorption, distribution, metabolism, and excretion (ADME) profile. This is because the mass difference between the deuterated and non-deuterated compound allows them to be distinguished and quantified by mass spectrometry. scispace.com
In metabolic pathway elucidation, Miglustat-d9 hydrochloride can be administered to in vitro or in vivo models. slideshare.net Subsequent analysis of biological samples (e.g., plasma, urine, tissues) can identify the metabolites of Miglustat. The presence of the deuterium (B1214612) label in the metabolites confirms their origin from the administered drug. This technique is instrumental in identifying the specific enzymes and biochemical reactions involved in the drug's breakdown. scientificupdate.com
| Study Type | Information Gained Using Miglustat-d9 Hydrochloride | Significance |
|---|---|---|
| Metabolite Identification | Identifies the chemical structures of metabolites formed from the parent drug. | Helps in understanding the biotransformation pathways and identifying potentially active or toxic metabolites. |
| Pharmacokinetic (PK) Profiling | Tracks the concentration of the drug and its metabolites over time in different biological compartments. | Provides crucial data on absorption, distribution, and elimination rates. |
| Pathway Elucidation | Determines the specific enzymatic reactions and metabolic pathways involved in the drug's breakdown. scispace.comscientificupdate.com | Offers insights into potential drug-drug interactions and genetic polymorphisms affecting metabolism. |
| Mass Balance Studies | Quantifies the excretion of the drug and its metabolites, accounting for the total administered dose. | Determines the primary routes of elimination from the body. |
Role as a Reference Standard in Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for obtaining highly accurate and precise quantitative measurements. britannica.comyoutube.com It is considered a primary ratio method of measurement. rsc.org The method involves adding a known amount of an isotopically labeled standard (the "spike"), such as Miglustat-d9 hydrochloride, to a sample containing the non-labeled analyte (Miglustat). up.ac.za
After the labeled standard has thoroughly mixed and equilibrated with the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the isotopic forms of the molecule. up.ac.za Because the amount of the added labeled standard is known, the unknown concentration of the natural analyte in the original sample can be calculated with high accuracy from the measured isotope ratio. youtube.com
A key advantage of IDMS is that it does not require 100% recovery of the analyte from the sample matrix. wikipedia.org As long as the labeled standard is homogeneously mixed with the sample, any sample loss during preparation and analysis will affect both the labeled and unlabeled forms equally, leaving their ratio unchanged. up.ac.za This makes IDMS particularly robust for complex biological samples where quantitative extraction is challenging. Miglustat-d9 hydrochloride, with its high isotopic purity, serves as an ideal reference standard for the absolute quantification of Miglustat using this powerful technique.
| Principle | Description | Role of Miglustat-d9 Hydrochloride |
|---|---|---|
| Internal Standardization | An isotopically enriched form of the analyte is added to the sample. wikipedia.org | Serves as the known, isotopically enriched internal standard. |
| Isotopic Equilibration | The labeled standard is thoroughly mixed with the unlabeled analyte in the sample. | Achieves homogeneous distribution within the sample matrix. |
| Ratio Measurement | A mass spectrometer measures the relative abundance of the labeled and unlabeled forms. up.ac.za | Provides the distinct mass signal (m/z) for the ratio calculation. |
| High Accuracy | The final concentration is determined by the isotope ratio, which is independent of sample recovery. youtube.comwikipedia.org | Enables precise and accurate absolute quantification of non-deuterated Miglustat. |
Utility in Drug Discovery Research for New Therapeutic Targets
The strategic incorporation of deuterium into a drug molecule can significantly alter its metabolic properties, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). nih.govnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. nih.govyoutube.com This effect can be harnessed in drug discovery to create new chemical entities with improved therapeutic profiles. nih.govuniupo.it
Miglustat-d9 hydrochloride can be used as a research probe to investigate these effects. By comparing the metabolism and pharmacokinetics of Miglustat-d9 hydrochloride with non-deuterated Miglustat, researchers can determine which positions in the molecule are most susceptible to metabolic attack. This knowledge can guide the design of new, selectively deuterated analogs with potentially enhanced properties, such as a longer half-life, which might allow for less frequent dosing. nih.gov
Furthermore, altering metabolic pathways can sometimes reduce the formation of toxic metabolites or shift metabolism towards the formation of more active metabolites. researchgate.net This "metabolic switching" can be explored using deuterated compounds as tools. slideshare.net While the primary role of Miglustat is the inhibition of glucosylceramide synthase, studying its deuterated form could provide insights into its interactions with other enzymes or pathways, potentially uncovering new mechanisms of action or identifying new therapeutic targets for related compounds. medchemexpress.comfda.govnih.gov
| Application Area | Research Goal | Potential Outcome |
|---|---|---|
| Lead Optimization | Improve the metabolic stability of a drug candidate. nih.gov | Increased drug half-life, improved bioavailability, and potentially reduced dosing frequency. |
| Toxicity Reduction | Decrease the formation of a known toxic metabolite. researchgate.net | Improved safety profile and better patient tolerability. |
| Metabolic Shunting | Alter the primary metabolic pathway to favor the formation of a more active metabolite. slideshare.net | Enhanced therapeutic efficacy. |
| Target Exploration | Investigate off-target effects or uncover new mechanisms of action by altering metabolic profiles. scispace.com | Identification of new therapeutic targets or applications for a class of compounds. |
Future Research Directions and Advanced Methodologies for Miglustat D9 Hydrochloride
Advancements in Stereoselective Deuterated Compound Synthesis for Research
The synthesis of deuterated compounds, such as Miglustat-d9 hydrochloride, is crucial for various research applications, from mechanistic studies to pharmacokinetic analyses. thalesnano.com Recent advancements in synthetic methodologies have focused on achieving high levels of stereoselectivity and site-selectivity, which are critical for producing precisely labeled molecules.
Conventional methods for deuteration often involve acid-base catalysis or halogen/deuterium (B1214612) exchange, which can be limited by harsh reaction conditions and lack of selectivity. researchgate.net To overcome these challenges, researchers have increasingly turned to transition metal-catalyzed reactions, which offer milder conditions and greater control over the deuteration process. researchgate.netuni-rostock.de For instance, ruthenium, iridium, and palladium catalysts have been successfully employed for the site-selective deuteration of various organic molecules, including those with complex heterocyclic structures. snnu.edu.cn
Biocatalysis has also emerged as a powerful tool for stereoselective deuteration. acs.orgnih.gov Enzymes, such as α-oxoamine synthases, can catalyze the incorporation of deuterium from D₂O into amino acids and their derivatives with high site- and stereoselectivity. acs.orgnih.gov This chemoenzymatic approach offers a green and efficient alternative to traditional chemical synthesis, enabling the preparation of deuterated building blocks for more complex molecules. nih.gov
A key objective in the synthesis of deuterated compounds is to place the deuterium atoms at metabolically vulnerable positions, often referred to as "soft spots." nih.gov By replacing hydrogen with deuterium at these sites, the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, can slow down metabolic processes. nih.govwikipedia.org This "deuterium switch" can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of unwanted metabolites. nih.govwikipedia.org
The table below summarizes some of the advanced methods used for the stereoselective synthesis of deuterated compounds.
| Method | Description | Advantages | Key Findings/Applications |
| Transition Metal Catalysis | Utilizes catalysts based on metals like ruthenium, iridium, and palladium to facilitate hydrogen-deuterium exchange. researchgate.netsnnu.edu.cn | High site-selectivity, mild reaction conditions. researchgate.netsnnu.edu.cn | Enables deuteration of complex heterocyclic compounds and aromatic systems. snnu.edu.cn |
| Biocatalysis | Employs enzymes to catalyze the stereoselective incorporation of deuterium. acs.orgnih.gov | High stereoselectivity, environmentally friendly, protecting-group-free synthesis. nih.gov | Used in the synthesis of deuterated amino acids and precursors for pharmaceuticals like safinamide. acs.orgnih.gov |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve complex deuterated structures. nih.gov | Leverages the strengths of both chemical and biological catalysts for efficient and selective synthesis. nih.gov | Applied in the multi-step synthesis of deuterated drugs and their analogs. nih.gov |
| Asymmetric Isotopic Labeling | Methods that introduce deuterium with control over the stereochemistry at the labeled center. nih.gov | Provides access to enantiomerically pure deuterated compounds. ucd.ie | Crucial for studying stereospecific metabolic pathways and receptor interactions. ucd.ie |
Emerging Analytical Techniques for Enhanced Isotopic Quantification and Imaging
The precise quantification and visualization of isotopically labeled compounds like Miglustat-d9 hydrochloride are essential for understanding their in vivo behavior. Recent years have seen the development of sophisticated analytical techniques that offer unprecedented sensitivity and spatial resolution.
Mass spectrometry (MS) remains a cornerstone for the analysis of deuterated compounds. thalesnano.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), allows for the accurate determination of isotopic enrichment and the structural integrity of labeled molecules. rsc.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that provides insights into protein structure and dynamics by monitoring the exchange of backbone amide protons with deuterium from the solvent. spectroscopyonline.comnih.govacs.org
For isotopic imaging, several advanced techniques are emerging. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are well-established methods that use radioisotopes to visualize biological processes in vivo. mdpi.comnih.gov More recently, new imaging modalities are being developed. For instance, Cherenkov light imaging, which detects the faint light emitted when beta particles from radioisotopes travel through tissue, offers the potential for higher resolution imaging. mdpi.com Compton imaging, which estimates the direction of gamma rays, is another promising technique for radioisotope distribution analysis. mdpi.com
The development of new isotope imaging agents is also expanding the capabilities of these techniques. For example, cerium-134 is being investigated as a diagnostic partner for therapeutic isotopes like actinium-225 (B1199940) and thorium-227, allowing for the visualization and monitoring of these treatments. energy.gov
The following table highlights some of the key emerging analytical techniques for isotopic analysis.
| Technique | Principle | Advantages | Application in Isotopic Research |
| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopes. rsc.org | High accuracy and resolution for determining isotopic enrichment. rsc.org | Quantification of deuterated compounds and their metabolites in biological samples. rsc.org |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of exchange of protein amide hydrogens with deuterium in a solvent. spectroscopyonline.comnih.gov | Provides information on protein conformation, dynamics, and ligand binding. acs.org | Studying the interaction of deuterated drugs with their protein targets. nih.gov |
| Positron Emission Tomography (PET) | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. nih.gov | High sensitivity for in vivo imaging of biological processes. nih.gov | Tracking the distribution and pharmacokinetics of radiolabeled drug analogs. energy.gov |
| Cherenkov Light Imaging | Detects the electromagnetic radiation emitted when a charged particle passes through a dielectric medium at a speed greater than the phase velocity of light in that medium. mdpi.com | Potential for higher resolution imaging compared to traditional beta-particle detection. mdpi.com | In vivo imaging of beta-emitting isotopes with improved spatial resolution. mdpi.com |
| Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) | An ICP-MS technique that uses multiple collectors to simultaneously measure different isotopes, enabling high-precision isotope ratio measurements. ugent.be | High precision for determining isotopic ratios in various samples. ugent.be | Used in biomedical research to study variations in the isotopic composition of essential elements. ugent.be |
Integration of Multi-Omics Data in Preclinical Research with Deuterated Probes
The use of deuterated compounds like Miglustat-d9 hydrochloride as probes in preclinical research can be significantly enhanced by integrating data from various "omics" platforms, including metabolomics, proteomics, and transcriptomics. This multi-omics approach provides a holistic view of the biological system's response to the deuterated compound, offering deeper insights into its mechanism of action and metabolic fate.
Stable isotope tracing, often using deuterated compounds, is a powerful tool in metabolomics. nih.gov By tracking the incorporation of deuterium into various metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. nih.govescholarship.org This is particularly valuable for understanding how a deuterated drug perturbs cellular metabolism. Mass spectrometry is the primary analytical platform for these studies, enabling the simultaneous measurement of numerous metabolites. nih.gov
In proteomics, isotope dilution ICP-MS techniques are emerging as a valuable tool for quantitative protein analysis. nih.gov While not directly using deuterated probes for protein quantification, the principles of isotopic labeling are central. Furthermore, understanding the proteomic changes in response to a deuterated drug can reveal its downstream effects and potential off-target activities.
The integration of data from these different omics fields presents both opportunities and challenges. Computational tools are essential for managing and interpreting the large datasets generated. nih.gov By combining information on metabolite levels, protein expression, and gene transcription, researchers can construct comprehensive models of the drug's effects, leading to a more complete understanding of its pharmacology.
The table below outlines the role of different omics technologies in research with deuterated probes.
| Omics Field | Role of Deuterated Probes | Key Analytical Techniques | Insights Gained |
| Metabolomics | Used as stable isotope tracers to follow metabolic pathways and quantify fluxes. nih.govfrontiersin.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.govbitesizebio.com | Elucidation of drug metabolism, identification of metabolic bottlenecks, and understanding of off-target metabolic effects. nih.gov |
| Proteomics | While not directly used as probes, the principles of isotopic labeling are applied for quantification. nih.gov | Isotope Dilution ICP-MS, Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov | Identification of protein targets, understanding of downstream signaling pathways affected by the drug. nih.gov |
| Transcriptomics | Not directly used as probes. | Microarrays, RNA-Sequencing. | Understanding the changes in gene expression in response to the deuterated drug, providing insights into its mechanism of action and potential toxicity pathways. |
| Multi-Omics Integration | Provides a systems-level view of the drug's effects. | Computational and bioinformatic tools. | Comprehensive understanding of the drug's pharmacology, from its direct molecular interactions to its global effects on the biological system. nih.gov |
Development of Novel In Vitro and In Vivo Models for Mechanistic and Pharmacokinetic Research
The development of more predictive in vitro and in vivo models is crucial for advancing the preclinical research of deuterated compounds like Miglustat-d9 hydrochloride. researchgate.net These models aim to better mimic human physiology, thereby improving the translation of preclinical findings to clinical outcomes. ki.se
In the realm of in vitro models, there is a move away from traditional 2D cell cultures towards more complex systems. mdpi.combohrium.com Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment by recapitulating the cell-cell and cell-matrix interactions found in tissues. ki.se For drug metabolism and pharmacokinetic studies, hepatic in vitro models are of particular interest. ki.se Advanced models include 3D spheroid cultures of primary human hepatocytes and microphysiological systems (MPS), also known as "organs-on-a-chip." researchgate.netki.se These systems have shown promise in more accurately predicting human drug clearance compared to conventional models. ki.se
For intestinal drug absorption studies, researchers are exploring alternatives to the widely used Caco-2 cell line, which has limitations in its predictive accuracy. mdpi.combohrium.comnih.gov Patient-derived colorectal cancer cell lines are being evaluated for their potential to better model the human small intestinal epithelium. mdpi.combohrium.com
In vivo models also continue to evolve. While animal models remain a staple of preclinical research, there is an increasing emphasis on developing models that more accurately reflect human disease states and metabolic pathways. The use of deuterated compounds in these models allows for detailed pharmacokinetic studies and the investigation of metabolic pathways in a whole-organism context. researchgate.net
The table below highlights some of the novel in vitro and in vivo models being developed.
| Model Type | Specific Example | Advantages over Traditional Models | Application in Deuterated Compound Research |
| 3D In Vitro Models | Hepatic spheroids, intestinal organoids. ki.se | More physiologically relevant, better mimicry of tissue architecture and function. ki.se | More accurate prediction of metabolism and clearance of deuterated drugs. ki.se |
| Microphysiological Systems (MPS) | "Organs-on-a-chip" for liver, intestine, etc. researchgate.net | Allow for the study of drug effects in a multi-organ context. bohrium.com | Investigation of drug-drug interactions and systemic toxicity of deuterated compounds. |
| Advanced 2D Cell Models | Patient-derived colorectal cancer cell lines. mdpi.combohrium.com | Higher similarity to primary human intestinal cells. mdpi.combohrium.com | More accurate prediction of intestinal absorption and metabolism of orally administered deuterated drugs. mdpi.combohrium.com |
| Humanized Animal Models | Mice with humanized liver enzymes. | Better prediction of human-specific drug metabolism. | Studying the metabolism of deuterated drugs that are metabolized by human-specific enzymes. |
Expanding the Scope of Isotopic Labeling in Drug Discovery Beyond Pharmacokinetics
While isotopic labeling, particularly with deuterium, is well-established in pharmacokinetic studies, its application is expanding to other critical areas of drug discovery. musechem.comnih.gov The unique properties of isotopes are being leveraged to investigate drug-target interactions, elucidate mechanisms of action, and even enhance the therapeutic properties of drugs.
Deuterium labeling can be a powerful tool for studying reaction mechanisms and enzyme kinetics. thalesnano.com The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium slows down a reaction rate, can be used to determine if a particular C-H bond cleavage is the rate-limiting step in an enzymatic reaction. researchgate.net This information is invaluable for understanding how a drug is metabolized and for designing more stable analogs.
Isotopic labeling is also finding applications in target identification and validation. By incorporating a detectable isotope into a drug molecule, researchers can track its binding to proteins and other biomolecules, helping to identify its primary target and potential off-targets. musechem.com This can be particularly useful in the early stages of drug discovery when the mechanism of action is not yet fully understood.
Furthermore, the strategic placement of deuterium in a drug molecule can go beyond simply improving its pharmacokinetic profile. nih.gov In some cases, deuteration can lead to a more favorable safety profile by reducing the formation of toxic metabolites. nih.govresearchgate.net There is also emerging evidence that deuterium modification can influence a drug's interaction with its target, potentially enhancing its efficacy or selectivity. musechem.com
The table below summarizes the expanding applications of isotopic labeling in drug discovery.
| Application Area | How Isotopic Labeling is Used | Key Advantages | Examples |
| Mechanism of Action Studies | To probe enzyme mechanisms and reaction pathways through the kinetic isotope effect. thalesnano.com | Provides detailed insights into the molecular basis of drug action and metabolism. researchgate.net | Determining the rate-limiting step in the enzymatic degradation of a drug. researchgate.net |
| Target Identification and Validation | Labeled drug molecules are used as probes to identify binding partners in complex biological systems. musechem.com | Enables the direct identification of drug targets without the need for genetic or other indirect methods. musechem.com | Using a deuterated compound to pull down its protein target from a cell lysate. |
| Improving Drug Safety | Deuteration can block metabolic pathways that lead to the formation of toxic metabolites. nih.gov | Can lead to drugs with a better safety and tolerability profile. nih.gov | Designing a deuterated analog of a drug to avoid the production of a known hepatotoxic metabolite. |
| Enhancing Drug Efficacy | Deuterium modification can sometimes alter the drug's interaction with its target, leading to improved potency or selectivity. musechem.com | Offers a novel strategy for optimizing the pharmacological properties of a drug. nih.gov | A deuterated drug showing increased binding affinity for its target receptor compared to the non-deuterated version. |
Q & A
Q. What are the critical parameters for synthesizing and characterizing isotopically labeled Miglustat-d9 hydrochloride?
Synthesis of Miglustat-d9 hydrochloride requires precise deuteration at nine positions while maintaining structural integrity. Key steps include:
- Isotopic purity validation : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration efficiency and absence of protiated impurities .
- Stability testing : Monitor degradation under varying pH and temperature conditions using high-performance liquid chromatography (HPLC) .
- Reference standards : Cross-validate with non-deuterated Miglustat hydrochloride (CAS 210110-90-0 or 75172-81-5) to ensure batch consistency .
Q. How should researchers optimize storage conditions for Miglustat-d9 hydrochloride in long-term studies?
- Temperature : Store at -20°C in sealed, moisture-resistant containers to prevent hydrolysis of the hydrochloride salt .
- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to avoid solvent-induced degradation .
- Stability monitoring : Conduct periodic HPLC-UV analyses to detect degradation products (e.g., free base formation) .
Advanced Research Questions
Q. What methodologies resolve discrepancies in molecular formula and CAS registry data for Miglustat hydrochloride?
Conflicting data exist:
| Source | Molecular Formula | CAS Number |
|---|---|---|
| MedChemExpress (2022) | C6H14ClNO4 | 75172-81-5 |
| Product Catalog | C10H22ClNO4 | 210110-90-0 |
| Japanese IF | C6H13NO4·HCl (MW 199.63) | 75172-81-5/108147-54-2 |
Resolution strategies :
Q. How can researchers design experiments to evaluate Miglustat-d9 hydrochloride’s modulation of the cPLA2-MAVS pathway in neuroinflammation?
Experimental framework :
- In vivo models : Use NOD EAE mice treated with 100–200 mg/kg Miglustat-d9 hydrochloride daily. Monitor clinical scores, CNS monocyte infiltration, and axonal integrity via histopathology .
- Mechanistic assays :
- Gene expression : Quantify Pla2g4 and pro-inflammatory cytokines (IL-6, TNF-α) in astrocytes using qRT-PCR .
- Functional assays : Assess neurotoxicity via co-culture systems with human astrocytes and neurons, measuring lactate dehydrogenase (LDH) release .
Q. What analytical approaches validate Miglustat-d9 hydrochloride’s pharmacokinetic profile in preclinical studies?
- Bioanalytical method : Develop a LC-MS/MS protocol with deuterated internal standards (e.g., [13C,15N,2H2]-AMPA) to enhance sensitivity and reduce matrix effects .
- Tissue distribution : Use isotopic tracing to differentiate between endogenous and administered compound in plasma, brain, and liver samples .
- Metabolite identification : Employ high-resolution MS to detect glucosylceramide synthase inhibition byproducts in urine and fecal samples .
Data Contradiction Analysis
Q. How should researchers address conflicting efficacy data for Miglustat in NP-C disease across age groups?
Clinical trials show reduced efficacy in patients <6 years old vs. older cohorts . Methodological adjustments :
- Stratified analysis : Segment patient data by age and baseline neurological status to identify confounding variables .
- Biomarker integration : Measure glycosphingolipid (GSL) levels in CSF to correlate drug exposure with therapeutic response .
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens for pediatric patients .
Experimental Design Considerations
Q. What in vitro models best replicate Miglustat-d9 hydrochloride’s inhibition of glucosylceramide synthase (GCS)?
- Cell lines : Use patient-derived fibroblasts from Gaucher or NP-C patients to assess GSL accumulation via fluorescent labeling (e.g., BODIPY-lactosylceramide) .
- Enzyme assays : Perform in vitro GCS activity assays with C6-NBD-ceramide substrate, quantifying inhibition via HPLC .
- Off-target screening : Evaluate cross-reactivity with related enzymes (e.g., galactosylceramide synthase) using siRNA knockdown models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
